3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
3-[(6-Cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with a molecular formula of C21H15N3O5S This compound is characterized by the presence of a benzodioxole ring, a cyano group, and a sulfamoyl group attached to a phenylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-cyano-1,3-benzodioxole with sulfamoyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N-phenylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzodioxole derivatives, while reduction can produce reduced sulfamoyl or cyano derivatives. Substitution reactions can lead to a variety of substituted benzamide compounds .
Scientific Research Applications
3-[(6-Cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with the function of certain proteins involved in cell signaling or metabolic pathways, resulting in therapeutic effects such as cancer cell apoptosis or bacterial growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-cyanopropanoic acid
- 3-(6-Chloro-1,3-benzodioxol-5-yl)-2-cyano-2-propenethioamide
- 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol
Uniqueness
Compared to similar compounds, 3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15N3O5S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C21H15N3O5S/c22-12-15-10-19-20(29-13-28-19)11-18(15)24-30(26,27)17-8-4-5-14(9-17)21(25)23-16-6-2-1-3-7-16/h1-11,24H,13H2,(H,23,25) |
InChI Key |
MCWAMRYYVCMPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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